molecular formula C22H20N4O5S B2681892 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1030110-55-4

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2681892
CAS RN: 1030110-55-4
M. Wt: 452.49
InChI Key: DRDNWQMEAPPGJK-UHFFFAOYSA-N
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Description

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A number of studies have synthesized novel compounds with structures related to quinazolinones, oxadiazoles, and triazoles, demonstrating significant antimicrobial activities. For instance, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and showed promising antimicrobial activity (Azza M. El‐Kazak & M. Ibrahim, 2013). Similarly, compounds related to 1,2,4-triazole derivatives were prepared and found to possess good or moderate activities against test microorganisms (H. Bektaş et al., 2007).

Anti-inflammatory and Analgesic Activities

Studies have also explored the anti-inflammatory and analgesic potential of novel synthetic compounds. For example, a series of 2-[4-aryl-5-{(quinolin-8-yloxy)methyl}-4H-1,2,4-triazol-3-ylthio]-1-arylethanones and 8-{(5-aryl-1,3,4-oxadiazol-2-yl)methoxy}quinolines were synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. Some of these compounds exhibited significant inhibition of rat paw edema and showed negligible ulceration, making them potential candidates for further development (Mohammad Mahboob Alam et al., 2011).

Antitumor Activities

The transformation of antibacterial fluoroquinolone compounds into antitumor agents was studied, with oxadiazole heterocyclic ring derivatives being used as isosteres. These compounds were tested for their anticancer activities in vitro against cancer cell lines, revealing that some derivatives displayed significant potency (Hu Guoqianga, 2012).

properties

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-3-26-21(27)15-9-17-18(30-12-29-17)10-16(15)23-22(26)32-11-19-24-20(25-31-19)13-5-7-14(8-6-13)28-4-2/h5-10H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNWQMEAPPGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OCC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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